molecular formula C8H16ClNO2 B13460368 5-Ethylpiperidine-3-carboxylic acid hydrochloride CAS No. 2913278-25-6

5-Ethylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B13460368
CAS No.: 2913278-25-6
M. Wt: 193.67 g/mol
InChI Key: VAKZWNYXHJFGFO-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a six-membered saturated ring with an ethyl group at position 5 and a carboxylic acid moiety at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClNO₃, with a calculated molecular weight of 245.46 g/mol (based on atomic composition). The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its structural versatility .

Properties

CAS No.

2913278-25-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

5-ethylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-2-6-3-7(8(10)11)5-9-4-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H

InChI Key

VAKZWNYXHJFGFO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by decarboxylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group and piperidine ring are susceptible to oxidation under specific conditions:

  • Piperidine Ring Oxidation :
    The tertiary amine in the piperidine ring can undergo oxidation to form piperidone derivatives. For example, using potassium permanganate (KMnO₄) in acidic conditions converts the saturated ring into a ketone-containing structure .

    5-Ethylpiperidine-3-carboxylic acidKMnO4,H+5-Ethylpiperidone-3-carboxylic acid\text{5-Ethylpiperidine-3-carboxylic acid} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{5-Ethylpiperidone-3-carboxylic acid}
  • Ethyl Group Oxidation :
    The ethyl substituent can be oxidized to a carboxylic acid via strong oxidizing agents like chromium trioxide (CrO₃), yielding a dicarboxylic acid derivative .

Reduction Reactions

The carboxylic acid group and piperidine ring participate in reduction:

  • Carboxylic Acid Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 5-ethylpiperidine-3-methanol .

    –COOHLiAlH4–CH2OH\text{–COOH} \xrightarrow{\text{LiAlH}_4} \text{–CH}_2\text{OH}
  • Ring Modification :
    Catalytic hydrogenation (H₂/Pd) can further saturate the piperidine ring, though this is less common due to its pre-existing saturation .

Substitution Reactions

The piperidine nitrogen and carboxylic acid group serve as sites for nucleophilic and electrophilic substitutions:

a) N-Substitution

The secondary amine undergoes alkylation or acylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic conditions forms N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride produces N-acetylpiperidine derivatives .

b) Carboxylic Acid Derivatives

The –COOH group can form esters, amides, or anhydrides:

  • Esterification : Methanol/H⁺ converts the acid to its methyl ester .

  • Amide Formation : Coupling with amines via carbodiimides (e.g., EDC) yields amides .

Two-Component Reactions

Intermolecular reactions enable annulation or functionalization:

  • Reductive Amination : Combining with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) forms bridged piperidine structures .

  • Hydrogen-Borrowing Annulation : Iridium catalysts facilitate C–N bond formation, enabling stereoselective synthesis of substituted derivatives .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, with KMnO₄ acting as a one-electron oxidizer .

  • Reductive Amination : Involves imine formation followed by hydride transfer, stereochemistry controlled by catalyst choice .

This compound’s versatility in oxidation, reduction, and substitution underscores its utility in synthesizing bioactive molecules and functional materials.

Mechanism of Action

The mechanism of action of 5-Ethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications References
5-Ethylpiperidine-3-carboxylic acid hydrochloride C₁₁H₁₆ClNO₃ 245.46 5-ethyl, 3-carboxylic acid, HCl salt Organic synthesis intermediate
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride C₈H₁₆ClNO₃ 209.67 5-hydroxy, ethyl ester, HCl salt Pharmaceutical precursor
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride C₈H₁₂ClNO₄* 217.64* 4-oxo, ethyl ester, HCl salt Chemical synthesis building block
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 155.15 1-methyl, 5-oxo (pyrrolidine ring) Not specified (SDS documentation)

Note: Molecular weight for Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride is inferred from formula C₈H₁₂ClNO₄.

Key Observations :

Ring Size and Substituents :

  • The 5-ethylpiperidine derivative has a six-membered ring, whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid () is a five-membered pyrrolidine analog. Smaller rings like pyrrolidine often exhibit increased ring strain, affecting reactivity and conformational flexibility .
  • The ethyl substituent at position 5 in the target compound introduces steric bulk and lipophilicity compared to the hydroxyl group in Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (). This difference may influence solubility and membrane permeability in drug design .

Functional Groups :

  • The carboxylic acid in the target compound contrasts with ethyl ester groups in analogs (e.g., ). Free carboxylic acids are more polar and prone to ionization at physiological pH, while esters serve as prodrugs or lipophilic precursors .
  • The 4-oxo group in Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride introduces a ketone, which may participate in hydrogen bonding or redox reactions, unlike the inert ethyl group in the target compound .

Physicochemical and Stability Considerations

  • Solubility : Hydrochloride salts universally improve aqueous solubility. However, the free carboxylic acid in the target compound may reduce solubility in organic solvents relative to ester derivatives .
  • Stability : Ethyl esters (e.g., ) are susceptible to hydrolysis in vivo, whereas the ethyl substituent in the target compound is chemically stable under physiological conditions .

Biological Activity

5-Ethylpiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets. Its molecular formula is C10_{10}H17_{17}ClN2_2O2_2.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research has shown that piperidine derivatives can inhibit various enzyme activities, including those involved in cancer progression and inflammation. For instance, compounds with similar structures have demonstrated inhibitory effects on diacylglycerol acyltransferase-1 (DGAT-1), which is implicated in lipid metabolism and energy homeostasis .
  • Modulation of Receptor Activity : Piperidine derivatives often interact with neurotransmitter receptors, such as the muscarinic acetylcholine receptor (M3R), influencing cellular proliferation and survival pathways .

Biological Activity in Preclinical Studies

Recent studies have highlighted the biological activities of this compound and related compounds:

  • Anticancer Activity :
    • A study demonstrated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 5-Ethylpiperidine-3-carboxylic acid showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .
    • Table 1 summarizes the cytotoxicity data of selected piperidine derivatives against different cancer cell lines.
    Compound NameCell LineIC50_{50} (µM)
    5-Ethylpiperidine-3-carboxylic acidFaDu (hypopharyngeal)15.2
    Reference Drug (Bleomycin)FaDu20.5
  • Neuroprotective Effects :
    • Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that regulate acetylcholine levels .

Case Studies

Several case studies have investigated the therapeutic potential of piperidine derivatives similar to this compound:

  • Study on Cancer Treatment : A compound structurally related to 5-Ethylpiperidine-3-carboxylic acid was found to significantly reduce tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of piperidine derivatives, showing that they could effectively lower pro-inflammatory cytokine levels in models of acute lung injury .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethylpiperidine-3-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Multicomponent reactions (MCRs) under mild conditions (e.g., room temperature) are effective for piperidine derivatives. For example, thiamine hydrochloride has been used as a catalyst for similar heterocyclic syntheses, enabling high yields with minimal side products . Cyclization steps, such as those involving ethyl esters or hydrazine hydrate, can be optimized by controlling stoichiometry and reaction time. Purification via recrystallization or column chromatography is recommended to achieve ≥98% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Confirm the presence of the ethyl group (δ ~1.2 ppm for CH₃) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • HPLC : Validate purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., [M+H⁺] for C₈H₁₅NO₂·HCl: ~206.1) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to mitigate respiratory hazards (H335) .
  • Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability annually .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare NMR data with computational models (e.g., DFT simulations) to confirm peak assignments .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete ethylation or hydrolysis derivatives) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation for ambiguous cases .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to pH 3–9 buffers at 40–60°C and monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability in acidic conditions .
  • Lyophilization : For long-term storage, lyophilize the compound to reduce hydrolytic degradation .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • Kinetic Analysis : Monitor reaction rates with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) using stopped-flow spectroscopy .
  • Isotopic Labeling : Incorporate ¹³C or ²H at the ethyl group to track regioselectivity in substitution reactions .

Q. What advanced analytical techniques validate batch-to-batch consistency in academic synthesis?

  • Methodology :

  • DSC/TGA : Assess thermal behavior to detect polymorphic variations .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
  • Elemental Analysis : Confirm C/H/N/O ratios within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and observed yields be investigated?

  • Methodology :

  • Side-Reaction Identification : Use GC-MS or in-situ IR to detect intermediates (e.g., uncyclized precursors) .
  • Catalyst Optimization : Screen alternative catalysts (e.g., BiCl₃ or ionic liquids) to suppress side pathways .

Q. What steps address inconsistencies in biological activity data across studies?

  • Methodology :

  • Dosage Standardization : Calibrate concentrations using UV-Vis spectroscopy to ensure reproducibility .
  • Cell Line Validation : Use authenticated cell lines and control for pH/temperature variability in assays .

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